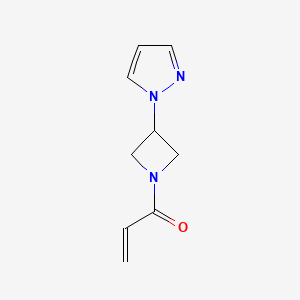![molecular formula C25H26FN3O4S B2790324 N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide CAS No. 451504-86-2](/img/structure/B2790324.png)
N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide is a complex organic compound with significant potential in various fields of research This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a fluoro group, a phenylpiperazinyl group, and a sulfonylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the ethoxyphenyl and fluoro groups, followed by the introduction of the phenylpiperazinyl and sulfonylbenzamide groups. Common reagents used in these reactions include ethyl iodide, fluorobenzene, phenylpiperazine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-4-fluoro-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide can be compared with other similar compounds, such as:
- N-(4-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
- N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)benzamide
- N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
These compounds share similar structural features but differ in specific functional groups, which can influence their chemical properties and potential applications
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-2-33-22-11-9-20(10-12-22)27-25(30)19-8-13-23(26)24(18-19)34(31,32)29-16-14-28(15-17-29)21-6-4-3-5-7-21/h3-13,18H,2,14-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYUSCPOZYTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}benzoate](/img/structure/B2790242.png)
![5-Ethyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2790243.png)
![2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2790244.png)

![8-(azepan-1-yl)-7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2790246.png)
![ETHYL 2-(4-METHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2790249.png)
![4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2790252.png)

![6-(methylsulfonyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2790256.png)
![2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2790257.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2790263.png)
![3,4-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2790264.png)
